(R)-4-(Boc-amino)-6-methylheptanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

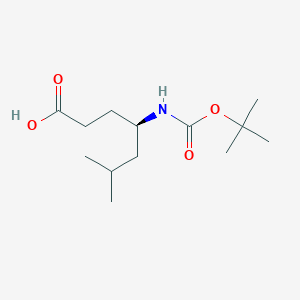

2D Structure

3D Structure

Properties

IUPAC Name |

(4R)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-9(2)8-10(6-7-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHMTULQPDRVLS-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373179 | |

| Record name | (4R)-4-[(tert-Butoxycarbonyl)amino]-6-methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146453-32-9 | |

| Record name | (4R)-4-[(tert-Butoxycarbonyl)amino]-6-methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-4-(Boc-amino)-6-methylheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-(Boc-amino)-6-methylheptanoic acid is a chiral, non-proteinogenic gamma-amino acid derivative. Its structure features a tert-butyloxycarbonyl (Boc) protecting group on the amine, which enhances its stability and utility in chemical synthesis. This valuable building block is frequently employed in the fields of medicinal chemistry and drug discovery, particularly in the synthesis of peptide-based therapeutics and other complex organic molecules. The presence of the Boc group allows for controlled, stepwise peptide synthesis, while the gamma-amino acid backbone and the isobutyl side chain offer unique conformational properties to the resulting peptides, potentially leading to enhanced biological activity and metabolic stability. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | (4R)-4-{[(tert-butoxy)carbonyl]amino}-6-methylheptanoic acid | N/A |

| Synonyms | Boc-γ-L-leucine, N-Boc-(R)-gamma-isobutyl-GABA | [1] |

| CAS Number | 146453-32-9 | [1][2][3][4] |

| Molecular Formula | C₁₃H₂₅NO₄ | [1][2][4] |

| Molecular Weight | 259.34 g/mol | [2] |

| Appearance | White solid | [1] |

| Melting Point | 110-111 °C | N/A |

| Purity | ≥ 98% (by NMR) | [1] |

| Storage Conditions | 0-8 °C, Sealed in dry conditions | [1] |

Spectroscopic Data

¹H NMR (Expected Regions):

-

δ 0.8-1.0 ppm: Doublet, corresponding to the two methyl groups of the isobutyl side chain.

-

δ 1.2-1.8 ppm: Multiplets, arising from the methylene and methine protons of the heptanoic acid backbone and the isobutyl group.

-

δ 1.4 ppm: Singlet, characteristic of the nine protons of the Boc-protecting group.

-

δ 2.2-2.4 ppm: Multiplet, corresponding to the methylene protons alpha to the carboxylic acid.

-

δ 3.6-4.0 ppm: Multiplet, for the methine proton attached to the nitrogen.

-

δ 4.5-5.0 ppm: Broad singlet or doublet, corresponding to the NH proton of the carbamate.

-

δ 10-12 ppm: Broad singlet, for the carboxylic acid proton (if not exchanged with D₂O).

¹³C NMR (Expected Regions):

-

δ 21-25 ppm: Signals for the methyl carbons of the isobutyl group.

-

δ 28 ppm: Signal for the methyl carbons of the Boc group.

-

δ 30-45 ppm: Signals for the methylene and methine carbons of the heptanoic acid backbone and isobutyl group.

-

δ ~50 ppm: Signal for the methine carbon attached to the nitrogen.

-

δ ~80 ppm: Signal for the quaternary carbon of the Boc group.

-

δ ~156 ppm: Signal for the carbonyl carbon of the Boc group.

-

δ ~175 ppm: Signal for the carboxylic acid carbonyl carbon.

Experimental Protocols

General Synthesis of γ-Amino Acids from Chiral α-Amino Acids

While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general strategy involves the homologation of a protected L-leucine derivative. One common approach is the Arndt-Eistert homologation. The general workflow is outlined below.

Methodology:

-

Activation: Boc-L-leucine is first activated at its carboxylic acid terminus. A common method is the formation of a mixed anhydride, for example, by reacting it with ethyl chloroformate in the presence of a non-nucleophilic base like N-methylmorpholine in an anhydrous aprotic solvent (e.g., THF) at low temperatures (e.g., -15 °C).

-

Diazoketone Formation: The activated Boc-L-leucine is then reacted with diazomethane. This reaction is typically carried out at low temperatures and should be performed with extreme caution due to the toxic and explosive nature of diazomethane.

-

Wolff Rearrangement: The resulting diazoketone undergoes a Wolff rearrangement to form a ketene. This rearrangement can be promoted thermally, photochemically, or by using a metal catalyst such as silver oxide (Ag₂O).

-

Hydrolysis: The ketene intermediate is then trapped with water to yield the desired this compound.

Note: This is a generalized procedure. The specific reaction conditions, including solvents, temperatures, and reaction times, would need to be optimized for this particular substrate. Alternative synthetic routes, such as those involving radical additions to acrylic derivatives or organocatalytic Michael additions, may also be employed for the synthesis of chiral γ-amino acids.[5][6]

Applications in Drug Development and Signaling Pathways

This compound is a valuable building block for the synthesis of peptidomimetics and other small molecules with therapeutic potential. The incorporation of this gamma-amino acid can impart unique structural constraints on peptide backbones, leading to the formation of stable secondary structures like helices.[5] This can result in peptides with improved metabolic stability and enhanced binding affinity for their biological targets.

While specific signaling pathways directly modulated by this compound itself are not documented, its utility lies in the construction of molecules that target various biological pathways. It is often used in the synthesis of compounds aimed at treating metabolic disorders.[1] The structural motifs derived from this amino acid can be designed to interact with specific enzymes or receptors involved in metabolic regulation.

The general workflow for utilizing this compound in the initial stages of drug discovery is depicted below.

Conclusion

This compound is a key chiral building block for medicinal chemists and drug development professionals. Its well-defined stereochemistry and the presence of the Boc protecting group make it an ideal component for the synthesis of complex peptides and small molecules. The incorporation of this gamma-amino acid can lead to compounds with improved pharmacokinetic and pharmacodynamic properties. Further research into the synthesis of novel compounds using this building block is likely to yield new therapeutic agents for a variety of diseases, particularly in the area of metabolic disorders.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 146453-32-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of gamma-amino acid analogues from natural alpha-amino acids by a radical pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-4-(Boc-amino)-6-methylheptanoic acid CAS number 146453-32-9

CAS Number: 146453-32-9 Synonyms: Boc-γ-L-leucine, 4-t-Butoxycarbonyl-(R)-amino-6-methyl heptanoic acid

This document provides an in-depth technical overview of (R)-4-(Boc-amino)-6-methylheptanoic acid, a chiral amino acid derivative crucial in modern pharmaceutical synthesis. It serves as a key building block, particularly in the development of anticonvulsant and analgesic drugs. This guide is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

This compound is a white solid at room temperature.[1] The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile intermediate for complex organic syntheses.[1] Below is a summary of its key physicochemical properties.

| Property | Value | Reference |

| CAS Number | 146453-32-9 | [1][2] |

| Molecular Formula | C₁₃H₂₅NO₄ | [1][2] |

| Molecular Weight | 259.34 g/mol | [2][3][4] |

| Appearance | White Solid | [1] |

| Melting Point | 110-111°C | [3] |

| Density | 1.033 g/cm³ | [3] |

| Purity | ≥ 98% (by NMR) | [1] |

| Storage Conditions | 2-8°C, Sealed in a dry environment | [3] |

Role in Pharmaceutical Synthesis

The primary application of this compound is as a high-value intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). Its specific chirality is essential for the biological activity of the final drug molecules.[1]

Key Intermediate in Pregabalin Synthesis

This compound is a precursor to Pregabalin, known commercially as Lyrica.[5] Pregabalin is the (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid, used to treat epilepsy, neuropathic pain, and generalized anxiety disorder.[5] The synthesis involves the conversion of the beta-amino acid derivative into the corresponding gamma-amino acid (GABA) analogue.

A critical step in this synthesis is the deprotection of the Boc group followed by a rearrangement reaction. The general workflow transforms the carbon backbone to achieve the final Pregabalin structure.

Experimental Protocols

While specific, proprietary industrial processes may vary, the conversion of a Boc-protected β-amino acid to a γ-amino acid like Pregabalin typically involves a Hofmann rearrangement of an amide derivative.

Example Protocol: Synthesis of (±)-Pregabalin from a Boc-Protected Precursor

The following protocol describes the synthesis of racemic 3-(aminomethyl)-5-methylhexanoic acid from its corresponding Boc-protected precursor, illustrating the key chemical transformations.

Step 1: Synthesis of 3-(tert-butyloxycarbonylaminomethyl)-5-methylhexanoic acid (Isomer of title compound)

-

To a solution of tert-butyl-2-benzyl-4-methyl-pentylcarbamate (0.35 g, 1.2 mmol) in a 1.5:1.5:2 mixture of CH₃CN:CCl₄:H₂O (12 mL), add sodium periodate (3.85 g, 18.0 mmol).

-

Add a catalytic amount of Ruthenium(III) chloride (0.005 g, 0.026 mmol).

-

Stir the mixture overnight at room temperature.

-

Dilute the reaction with CH₂Cl₂ (5 mL) and filter through a celite pad, rinsing the pad several times with CH₂Cl₂.

-

Wash the combined organic extract with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford the product as a white solid (0.23 g, 76% yield).

Step 2: Deprotection to Synthesize (±)-3-(aminomethyl)-5-methylhexanoic acid

-

Reflux the Boc-protected acid (0.16 g, 0.6 mmol) with 4 N HCl (8 mL) for 12 hours.

-

Cool the reaction mass and extract with CH₂Cl₂ (2 x 3.0 mL) to remove any organic impurities.

-

Concentrate the aqueous layer, saturate it with sodium chloride, and extract with iso-butanol (3 x 5.0 mL).

-

Concentrate the organic layer and filter hot through a celite bed.

-

Cool the filtrate and add tri-n-butylamine (n-Bu₃N) to adjust the pH to 4-5, precipitating the final product.

Note: The above protocol starts from a constitutional isomer to illustrate the deprotection step. Industrial synthesis of enantiomerically pure (S)-Pregabalin requires stereospecific methods or chiral resolution.[6]

Biological Context: Mechanism of Action of Pregabalin

This compound is a synthetic intermediate and does not possess the biological activity of its final product, Pregabalin. Pregabalin is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[5] However, its mechanism of action does not involve direct interaction with GABA receptors. Instead, it selectively binds to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.

This binding reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of several excitatory neurotransmitters, including glutamate, noradrenaline, and substance P. The resulting modulation of neuronal excitability is responsible for its analgesic, anxiolytic, and anticonvulsant effects.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 146453-32-9 [chemicalbook.com]

- 3. 146453-32-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Pregabalin synthesis - chemicalbook [chemicalbook.com]

structure of (R)-4-(Boc-amino)-6-methylheptanoic acid

An In-depth Technical Guide on (R)-4-(Boc-amino)-6-methylheptanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a chiral, non-proteinogenic γ-amino acid derivative. Its structural features make it a valuable building block in medicinal chemistry, particularly in the design of peptidomimetics and other complex therapeutic agents. This document details its structure, physicochemical properties, a representative synthetic protocol, and its relevance in the context of neuroactive compounds.

Core Structure and Chemical Identity

This compound, also known by its synonym Boc-γ-L-leucine, is a derivative of L-leucine where the amino group is located at the gamma (γ) position of the heptanoic acid backbone.[1][2] The amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is a common protecting group in peptide synthesis due to its stability and ease of removal under mild acidic conditions.[1] The molecule possesses a single stereocenter at the C4 position with an (R) configuration.

The presence of the Boc protecting group enhances the compound's stability and solubility in organic solvents, making it an ideal building block for solid-phase and solution-phase peptide synthesis.[1] Its unique structure allows for the incorporation of a chiral, flexible, and hydrophobic moiety into peptide chains, which can influence the resulting molecule's conformation, stability, and bioavailability.[1]

Caption: Chemical .

Physicochemical and Quantitative Data

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes known data for the target compound and includes data for the closely related α-amino acid, Boc-L-leucine, for comparative purposes.

| Property | This compound | Boc-L-leucine (for comparison) | Reference |

| CAS Number | 146453-32-9 | 13139-15-6 | [1][3] |

| Molecular Formula | C₁₃H₂₅NO₄ | C₁₁H₂₁NO₄ | [1][4] |

| Molecular Weight | 259.35 g/mol | 231.29 g/mol | [1] |

| Appearance | White Solid | White, odorless, crystalline powder | [1][4] |

| Purity | ≥ 98% (by NMR) | ≥ 99.0% (by HPLC) | [1] |

| Melting Point | Data Not Available | 85-90 °C | |

| Optical Rotation | Data Not Available | [α]²⁰/D −25±0.5°, c=2% in acetic acid | |

| Storage Conditions | 0-8°C | Room Temperature | [1][4] |

Experimental Protocols

Below is a representative experimental protocol for the Boc-protection step, adapted from general methods for protecting amino acids.

Protocol: N-Boc Protection of a Generic Amino Acid

This protocol describes the reaction of an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions, a standard method for introducing the Boc protecting group.

-

Dissolution : The parent amino acid (1.0 eq) is dissolved in a suitable solvent mixture, such as 1:1 water/tetrahydrofuran (THF) or 1 N NaOH solution. The mixture is cooled to 0 °C in an ice bath.

-

Basification : A base, typically sodium hydroxide (NaOH, 1.0-2.0 eq), is added to the solution to deprotonate the amino group, increasing its nucleophilicity.

-

Addition of Boc Anhydride : Di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq), dissolved in the same organic solvent (e.g., THF), is added dropwise to the cooled amino acid solution over 30-60 minutes.

-

Reaction : The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup :

-

The organic solvent (THF) is removed under reduced pressure (rotary evaporation).

-

The remaining aqueous solution is washed with a non-polar solvent like ether or ethyl acetate to remove unreacted (Boc)₂O and byproducts.

-

The aqueous layer is then acidified to a pH of 2-3 using a cold, dilute acid (e.g., 1 M HCl or citric acid). This protonates the carboxylic acid, causing the N-Boc-amino acid to precipitate or become extractable.

-

-

Extraction & Isolation : The product is extracted from the aqueous phase using an organic solvent such as ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude N-Boc protected amino acid.

-

Purification : If necessary, the product can be further purified by recrystallization or column chromatography.

Caption: A generalized experimental workflow for the Boc protection of an amino acid.

Biological Relevance and Signaling Pathway Context

While no specific biological targets or signaling pathways have been directly associated with this compound in the available literature, its structure as a γ-amino acid analogue is highly significant. γ-Amino acids are of great interest in drug discovery, primarily due to their relationship with gamma-aminobutyric acid (GABA) .

GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system.[5] It plays a crucial role in reducing neuronal excitability and is involved in modulating anxiety, stress, and fear.[6] The clinical significance of GABA is underscored by the numerous pharmacological agents that target GABAergic signaling to treat conditions like epilepsy, anxiety disorders, and insomnia.[5][6]

Molecules like this compound are explored as GABA analogues or as constrained building blocks in peptidomimetics designed to interact with GABA receptors or related targets. The appended alkyl chain (the isobutyl group at C6) can provide additional hydrophobic interactions within a receptor's binding pocket, potentially leading to increased potency or selectivity.

The diagram below illustrates a simplified GABAergic synapse, the primary site of action for GABA and its analogues.

Caption: Simplified diagram of a GABAergic synapse, a potential target for γ-amino acid analogues.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 146453-32-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. BOC-L-Leucine | 13139-15-6 [chemicalbook.com]

- 4. BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

physical and chemical properties of (R)-4-(Boc-amino)-6-methylheptanoic acid

This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-4-(Boc-amino)-6-methylheptanoic acid, tailored for researchers, scientists, and drug development professionals. This document outlines its key characteristics, experimental protocols for their determination, and its relevance in synthetic chemistry.

Introduction

This compound is a chiral, non-proteinogenic gamma-amino acid derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine functionality makes it a valuable building block in organic synthesis, particularly in the construction of complex peptides and peptidomimetics.[1] Its unique structural features, including the isobutyl side chain, offer opportunities to introduce specific steric and lipophilic properties into target molecules, which is of significant interest in drug discovery and development.[1]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Source |

| Appearance | White solid | [1] |

| Molecular Formula | C13H25NO4 | [1][2] |

| Molecular Weight | 259.35 g/mol | [1] |

| Melting Point | 110-111 °C | |

| Density | 1.033 g/cm³ | |

| Boiling Point | Not available | |

| Solubility | Information not available. General solubility testing protocols for Boc-protected amino acids are provided in the experimental section. | |

| pKa | Information not available. A general protocol for the determination of the pKa of a carboxylic acid is provided in the experimental section. | |

| Optical Rotation | Information not available for this specific compound. A related compound, (R)-Boc-4-amino-6-methylthio-hexanoic acid, has a specific rotation of [α]D20 = +3 ± 0.5º (c=1 in DMF). A general protocol for measuring optical rotation is provided.[3] |

Chemical Properties

The chemical behavior of this compound is largely dictated by the carboxylic acid and the Boc-protected amine functional groups.

| Property | Description |

| Purity | ≥ 98% (as determined by NMR) |

| Storage | Store at 0-8°C in a dry, sealed container. |

| Chemical Stability | The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions. |

| Reactivity | The carboxylic acid can undergo typical reactions such as esterification and amide bond formation. The Boc-protected amine is unreactive under standard coupling conditions used in peptide synthesis. |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are provided below.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.

Protocol:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a rate of 10-20 °C per minute initially.

-

As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C per minute.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Density Measurement

The density of a solid can be determined using the displacement method.

Protocol:

-

The mass of a dry sample of this compound is accurately measured using an analytical balance.

-

A graduated cylinder is filled with a known volume of a liquid in which the compound is insoluble (e.g., a hydrocarbon solvent).

-

The solid sample is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

-

The new volume is recorded. The difference between the initial and final volumes gives the volume of the solid.

-

The density is calculated by dividing the mass of the sample by its volume.

Solubility Testing

The solubility of a compound in various solvents is a critical parameter for its use in reactions and formulations.

Protocol:

-

A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a vial.

-

A small volume (e.g., 100 µL) of the solvent to be tested (e.g., water, methanol, dichloromethane, dimethylformamide) is added.

-

The mixture is vortexed or sonicated for a set period.

-

If the solid dissolves completely, the compound is considered soluble at that concentration.

-

If the solid does not dissolve, further aliquots of the solvent are added incrementally, and the process is repeated until the solid dissolves or a maximum volume is reached. The solubility is then reported as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) of the carboxylic acid group can be determined by titration.

Protocol:

-

A known weight of this compound is dissolved in a suitable solvent (e.g., a mixture of water and an organic co-solvent if necessary).

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is determined from the steepest part of the curve. The volume of titrant at the half-equivalence point is then found.

-

The pKa is equal to the pH of the solution at the half-equivalence point.

Optical Rotation Measurement

The optical rotation is a measure of the chirality of the molecule and is determined using a polarimeter.

Protocol:

-

A solution of this compound of a known concentration is prepared in a suitable solvent (e.g., methanol or chloroform).

-

The polarimeter is calibrated with the pure solvent (blank reading).

-

The sample solution is placed in the polarimeter cell of a known path length.

-

The observed optical rotation (α) is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.

-

The specific rotation [α] is calculated using the formula: [α] = α / (c * l), where 'c' is the concentration in g/mL and 'l' is the path length in decimeters (dm).

Chemical Synthesis and Reactivity

This compound is typically synthesized through multi-step procedures, often starting from a chiral precursor to establish the stereocenter. Its primary utility lies in its application as a building block in solid-phase peptide synthesis (SPPS).

Boc Group Stability and Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.

-

Stability: The Boc group is stable to bases, nucleophiles, and catalytic hydrogenation.

-

Deprotection: The Boc group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrogen chloride (HCl) in an organic solvent.

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a building block in SPPS to introduce a specific non-proteinogenic residue into a peptide sequence. The general workflow involves the sequential addition of Boc-protected amino acids to a growing peptide chain attached to a solid support.

Caption: General workflow of solid-phase peptide synthesis using Boc chemistry.

Potential Biological Relevance

As a gamma-amino acid, this compound is structurally related to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. While the direct metabolic fate of this specific unnatural amino acid is not well-documented, understanding the metabolism of GABA can provide insights into its potential biological pathways following deprotection of the Boc group.

The GABA Shunt Pathway

The GABA shunt is a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle and is responsible for the synthesis and degradation of GABA.

Caption: The GABA shunt metabolic pathway.

It is plausible that after in vivo deprotection, (R)-4-amino-6-methylheptanoic acid could potentially interact with enzymes of the GABAergic system, such as GABA transaminase, or be metabolized through a similar pathway. However, dedicated biological studies are required to confirm this hypothesis.

Conclusion

This compound is a valuable chiral building block for synthetic chemists, particularly in the field of peptide and medicinal chemistry. Its well-defined physical properties and the predictable reactivity of its functional groups make it a reliable component in multi-step syntheses. While specific data on some of its physical properties and its direct biological role are yet to be fully elucidated, the established protocols and the understanding of related compounds provide a solid foundation for its application in research and development. This technical guide serves as a comprehensive resource for professionals working with this and similar compounds.

References

Solubility of (R)-4-(Boc-amino)-6-methylheptanoic Acid in Organic Solvents: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-4-(Boc-amino)-6-methylheptanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a framework for understanding its solubility profile in common organic solvents.

Introduction

This compound, also known as Boc-γ-L-leucine, is a protected amino acid derivative.[1] The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and influences its solubility, making it a versatile building block in peptide synthesis and the development of novel therapeutics.[1][2] A thorough understanding of its solubility in various organic solvents is critical for process optimization, formulation development, and ensuring reaction efficiency.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 146453-32-9 | [1][3] |

| Molecular Formula | C13H25NO4 | [1][4] |

| Molecular Weight | 259.34 g/mol | [3][4] |

| Appearance | White solid | [1] |

Solubility Data

Table 1: Experimental Solubility of this compound

| Solvent | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Non-Polar Solvents | ||||

| Hexane | 0.1 | |||

| Toluene | 2.4 | |||

| Dichloromethane | 3.1 | |||

| Polar Aprotic Solvents | ||||

| Diethyl Ether | 2.8 | |||

| Ethyl Acetate | 4.4 | |||

| Tetrahydrofuran (THF) | 4.0 | |||

| Acetonitrile | 5.8 | |||

| Dimethylformamide (DMF) | 6.4 | |||

| Dimethyl Sulfoxide (DMSO) | 7.2 | |||

| Polar Protic Solvents | ||||

| Isopropyl Alcohol | 3.9 | |||

| Ethanol | 4.3 | |||

| Methanol | 5.1 |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5] The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound in various organic solvents.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker

-

Constant temperature bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

4.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath on an orbital shaker. Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter compatible with the solvent to remove all undissolved solids.

-

Quantification: Dilute the filtered sample with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/100 mL) based on the measured concentration and the dilution factor.

4.3. Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Synthetic Application and Logical Workflow

This compound is a crucial intermediate in the synthesis of Pregabalin, a gamma-aminobutyric acid (GABA) analogue. The following diagram illustrates the logical progression from the Boc-protected intermediate to the final active pharmaceutical ingredient (API).

Caption: Logical workflow from starting materials to the final API, Pregabalin.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is sparse in the public domain, this guide provides a robust framework for its experimental determination. The provided protocol for the shake-flask method offers a standardized approach for generating reliable and reproducible solubility data. A clear understanding of the solubility of this key intermediate is paramount for the efficient and scalable synthesis of important pharmaceutical compounds like Pregabalin.

References

commercial suppliers of (R)-4-(Boc-amino)-6-methylheptanoic acid

An In-depth Technical Guide to Commercial Suppliers and Quality Control of (R)-4-(Boc-amino)-6-methylheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of this compound (CAS No: 146453-32-9), a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. This document offers a comparative summary of commercial suppliers, detailed experimental protocols for quality control, and a logical workflow for supplier selection to aid researchers in sourcing high-quality reagents for their work.

Commercial Supplier Overview

This compound, also known as Boc-γ-L-leucine, is available from a range of specialized chemical suppliers. The following table summarizes key quantitative data from several vendors to facilitate a comparative analysis for procurement.

| Supplier | Purity Specification | Available Quantities | Storage Conditions | Analytical Method(s) Cited |

| P212121 | > 98.0% | 100 mg, 250 mg, 1 g, 5 g | -15°C | Not specified on product page |

| Chem-Impex International, Inc. | ≥ 98% | 100 mg, 250 mg, 1 g, 5 g | 0-8°C | NMR |

| Watanabe Chemical Industries, Ltd. | Inquire for details | Inquire for details | Inquire for details | Inquire for details |

| Chemsky (Shanghai) International Co., Ltd. | Inquire for details | Inquire for details | Inquire for details | Inquire for details |

Note: Pricing and availability are subject to change. It is recommended to visit the supplier's website for the most current information.

Experimental Protocols: Quality Control of this compound

Ensuring the purity and structural integrity of this compound is critical for its successful application in research and development. The following are detailed methodologies for key analytical techniques used for quality control of Boc-protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Objective: To confirm the chemical structure and assess the purity of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

Expected Chemical Shifts (δ):

-

~1.4 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protecting group.

-

A multiplet corresponding to the proton on the α-carbon to the nitrogen.

-

Multiplets corresponding to the protons of the heptanoic acid backbone.

-

A broad singlet corresponding to the carboxylic acid proton.

-

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled carbon NMR spectrum.

-

Expected Chemical Shifts (δ):

-

Signals corresponding to the quaternary and methyl carbons of the Boc group.

-

A signal for the carbonyl carbon of the carbamate.

-

Signals for the carbons of the heptanoic acid chain, including the carboxylic acid carbonyl.

-

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the spectra to the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to confirm the proton ratios.

-

Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule to verify the structure. The absence of significant impurity peaks will confirm the compound's purity.

-

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound by separating it from any potential impurities.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Further dilute as necessary.

-

HPLC System and Conditions:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is commonly used.

-

Gradient Program: A typical gradient might be:

-

0-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-30 min: 95% to 5% B

-

30-35 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210-220 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the peak areas of the chromatogram.

-

Calculate the purity by dividing the peak area of the main compound by the total peak area of all components, expressed as a percentage.

-

Mass Spectrometry (MS) for Molecular Weight Confirmation

Objective: To confirm the molecular weight of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent for the ionization technique to be used (e.g., methanol for electrospray ionization - ESI).

-

Mass Spectrometry Analysis:

-

Infuse the sample into the mass spectrometer.

-

Acquire the mass spectrum in either positive or negative ion mode.

-

Expected m/z values:

-

Positive ion mode ([M+H]⁺): C₁₃H₂₅NO₄ + H⁺ = 260.18

-

Positive ion mode ([M+Na]⁺): C₁₃H₂₅NO₄ + Na⁺ = 282.16

-

Negative ion mode ([M-H]⁻): C₁₃H₂₅NO₄ - H⁺ = 258.17

-

-

-

Data Analysis:

-

Compare the observed m/z values with the calculated theoretical values to confirm the identity of the compound.

-

Workflow for Commercial Supplier Selection

The selection of a suitable chemical supplier is a critical step in the research and development process. The following diagram illustrates a logical workflow for this process.

(R)-4-(Boc-amino)-6-methylheptanoic Acid: A Technical Guide to its Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-(Boc-amino)-6-methylheptanoic acid is a chiral amino acid derivative that serves as a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. While direct biological activity of this Boc-protected compound is not extensively documented, its core structure, (R)-4-amino-6-methylheptanoic acid, is closely related to a class of potent enzyme inhibitors. This technical guide elucidates the potential biological activity of this compound by examining the established pharmacology of its deprotected form and structurally similar analogs, with a primary focus on their role as inhibitors of aspartic proteases. This document provides an in-depth overview of the relevant biological pathways, quantitative data on enzyme inhibition, and detailed experimental protocols for assessing such activity.

Introduction: A Versatile Synthetic Intermediate

This compound is a commercially available synthetic intermediate valued for its utility in the synthesis of complex biologically active molecules.[1] The tert-butyloxycarbonyl (Boc) protecting group on the amine enhances the compound's stability and solubility, facilitating its use in peptide synthesis and drug development.[1] The primary role of this compound is to serve as a precursor to molecules with therapeutic potential, particularly in the development of targeted therapies and treatments for metabolic disorders.[1] The Boc group is typically removed in the final stages of synthesis to yield the biologically active compound.

Potential Biological Activity: Aspartic Protease Inhibition

The core structure of the title compound, a gamma-amino acid, is analogous to (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, commonly known as statine. Statine is a naturally occurring, non-proteinogenic amino acid that is a key component of pepstatin, a potent inhibitor of aspartic proteases.[2] Aspartic proteases are a family of enzymes that play critical roles in various physiological and pathophysiological processes, making them attractive targets for drug discovery.[3]

Mechanism of Action

Statine-containing inhibitors act as transition-state analogs. The hydroxyl group of the statine moiety mimics the tetrahedral intermediate formed during the hydrolysis of a peptide bond by the aspartic protease.[2][3] This stable mimic binds tightly to the active site of the enzyme, effectively blocking its catalytic activity. The general mechanism of aspartic protease inhibition is illustrated below.

Caption: Mechanism of aspartic protease inhibition by a statine analog.

Therapeutic Targets

Derivatives of (R)-4-amino-6-methylheptanoic acid and other statine analogs have been investigated as inhibitors for a range of aspartic proteases implicated in human diseases:

-

Renin: A key enzyme in the renin-angiotensin system, which regulates blood pressure. Renin inhibitors are used as antihypertensive agents.[4]

-

HIV-1 Protease: An essential enzyme for the replication of the human immunodeficiency virus (HIV). HIV protease inhibitors are a cornerstone of antiretroviral therapy.[5][6]

-

Beta-Secretase (BACE1): Involved in the production of amyloid-beta peptides, which are associated with the pathology of Alzheimer's disease.[2]

-

Cathepsins: A group of proteases involved in various processes, including antigen presentation and cancer progression.[1]

The potential therapeutic applications stemming from the inhibition of these enzymes are vast, highlighting the importance of synthetic precursors like this compound in the development of novel therapeutics.

Quantitative Data: Inhibitory Potency of Statine Analogs

While no specific inhibitory data for (R)-4-amino-6-methylheptanoic acid itself is readily available in the public domain, the following table summarizes the inhibitory constants (Ki) for various pepstatin analogs containing statine and its derivatives against several aspartic proteases. This data provides a quantitative insight into the potential potency of compounds derived from the user's molecule of interest.

| Inhibitor (Statine Analog) | Target Enzyme | Ki (nM) | Reference |

| (3R,4S)-Me3Sta derivative | Porcine Pepsin | 1.5 | [1] |

| (3R,4S)-Me3Sta derivative | Cathepsin D | 10 | [1] |

| (3R,4S)-Me3AHPPA derivative | Penicillopepsin | 4.2 | [1] |

| Statine-based inhibitor | Human Renin | Varies | [4] |

| Statine-based inhibitor | Human Pepsin | Varies | [4] |

| Statine-based inhibitor | Human Cathepsin D | Varies | [4] |

Experimental Protocols

The following are representative protocols for the synthesis of a deprotected analog and the subsequent evaluation of its inhibitory activity against an aspartic protease.

Synthesis of (R)-4-amino-6-methylheptanoic acid from this compound

This procedure describes the removal of the Boc protecting group, a common step to yield the active amine.

Caption: Workflow for Boc deprotection.

Methodology:

-

Dissolve this compound in a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting residue, the TFA salt of (R)-4-amino-6-methylheptanoic acid, can be used directly in subsequent steps or further purified by crystallization or chromatography.

Aspartic Protease Inhibition Assay

This is a general protocol for determining the inhibitory activity of a compound against an aspartic protease using a fluorogenic substrate.

Materials:

-

Aspartic protease (e.g., recombinant human BACE1)

-

Fluorogenic substrate specific for the enzyme

-

Assay buffer (e.g., sodium acetate buffer, pH 4.5)

-

Test compound (e.g., a peptide containing the deprotected (R)-4-amino-6-methylheptanoic acid)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In the wells of the microplate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of 30-60 minutes.

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The Ki value can be subsequently calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

Broader Context: Gamma-Amino Acids in Pharmacology

Beyond their role in aspartic protease inhibitors, gamma-amino acids are a class of molecules with diverse and significant biological activities. The most prominent example is gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[7][8][9] GABAergic signaling is crucial for regulating neuronal excitability, and its dysregulation is implicated in numerous neurological and psychiatric disorders.[9]

While (R)-4-amino-6-methylheptanoic acid is not a direct analog of GABA, its classification as a gamma-amino acid suggests that derivatives could potentially interact with GABA receptors or transporters, or other neurological targets. This remains an area for future investigation.

Conclusion

This compound is a valuable synthetic tool with significant potential for the development of novel therapeutics. Although the Boc-protected form is not biologically active, its deprotected core structure is a key component of potent aspartic protease inhibitors. The extensive research on statine and its analogs provides a strong foundation for predicting the biological activity of compounds derived from (R)-4-amino-6-methylheptanoic acid. The information and protocols provided in this guide are intended to support researchers in the design and evaluation of new therapeutic agents based on this versatile chemical scaffold. Further investigation into the direct biological effects of the deprotected form and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. Inhibition of aspartic proteases by pepstatin and 3-methylstatine derivatives of pepstatin. Evidence for collected-substrate enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aspartic Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. portlandpress.com [portlandpress.com]

- 5. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 7. An Updated Review on Pharmaceutical Properties of Gamma-Aminobutyric Acid | MDPI [mdpi.com]

- 8. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a… [ouci.dntb.gov.ua]

- 9. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic chemistry and peptide synthesis. Its widespread use is attributed to its robustness under various conditions and its facile, acid-labile removal, which allows for orthogonal protection strategies in complex multi-step syntheses.[1][2][3] This technical guide provides a comprehensive literature review of the primary methods for the synthesis of Boc-protected amino acids, focusing on detailed experimental protocols, quantitative data, and visual workflows to aid researchers in their synthetic endeavors.

Core Synthesis Strategies

The introduction of the Boc group onto the α-amino group of an amino acid is most commonly achieved through nucleophilic attack of the amino group on a suitable electrophilic carbonyl species. The two predominant reagents for this transformation are di-tert-butyl dicarbonate ((Boc)₂O) and 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON).

Synthesis using Di-tert-butyl Dicarbonate ((Boc)₂O)

Di-tert-butyl dicarbonate, also known as Boc anhydride, is the most widely used reagent for Boc protection due to its high reactivity, operational simplicity, and the generation of volatile byproducts (isobutylene and carbon dioxide), which simplifies purification.[4][5] The reaction is typically performed under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity.

A common set of conditions for this reaction is known as the Schotten-Baumann reaction, which involves a two-phase solvent system (typically an organic solvent and water) with a base in the aqueous phase to neutralize the acid generated.[6][7][8]

General Reaction Scheme:

Caption: General synthesis of Boc-amino acids using (Boc)₂O.

Experimental Protocols:

Protocol 1: Standard Procedure with Dioxane/Water [2][4]

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous sodium hydroxide (NaOH) solution. Ensure enough solvent is used to fully dissolve the amino acid.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M hydrochloric acid (HCl).

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and evaporate the solvent under reduced pressure to yield the crude Boc-protected amino acid.

-

-

Purification: The crude product can be purified by recrystallization, typically from ethyl acetate/hexanes.

Protocol 2: Procedure with Triethylamine (Et₃N) in Acetone/Water [9]

-

Dissolution: To a flask containing the amino acid (1 equivalent), add a 2:1 mixture of acetone and water.

-

Base Addition: While stirring, add triethylamine (1.5-2.0 equivalents).

-

Reagent Addition: At a controlled temperature of 25 °C, add di-tert-butyl dicarbonate (1.1 equivalents) and continue to stir for 4 hours.

-

Work-up:

-

Remove the acetone by distillation under reduced pressure.

-

Extract the aqueous layer with ether to remove byproducts.

-

Adjust the aqueous layer to pH 2-3 with dilute HCl.

-

Extract the product with ethyl acetate (4x).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and evaporate the solvent to dryness.

-

-

Purification: Crystallize the product from a mixture of ethyl acetate and petroleum ether.

Quantitative Data for (Boc)₂O Method:

| Amino Acid | Base | Solvent System | Reaction Time (h) | Yield (%) | Reference |

| L-Alanine | NaOH | Dioxane/Water | - | >95% | [10] |

| L-Alanine | Et₃N | Acetone/Water | 4 | 93% | [9] |

| L-Glutamic Acid | Et₃N | Acetone/Water | 4 | 90% | [9] |

| General | NaOH, NaHCO₃, Et₃N | Dioxane/Water, THF/Water | 2-12 | High | [2][11] |

Synthesis using 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)

Boc-ON is another efficient reagent for the introduction of the Boc group.[12] It reacts rapidly with amino acids at room temperature, often providing excellent yields.[13] A key advantage of this method is the ease of removal of the oxime byproduct by simple extraction.[13][14]

General Reaction Scheme:

Caption: Synthesis of Boc-amino acids using Boc-ON reagent.

Experimental Protocol:

Protocol 3: General Procedure using Boc-ON [13]

-

Dissolution: Dissolve the amino acid (1.0 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.

-

Reagent Addition: At room temperature, add Boc-ON (1.1 equivalents) with stirring.

-

Reaction: The mixture should become homogeneous within 1 hour. Continue stirring for a total of 2 hours.

-

Work-up:

-

Dilute the mixture with water.

-

Extract the aqueous mixture twice with ethyl acetate to remove the oxime byproduct.

-

Acidify the aqueous layer with a 5% citric acid solution.

-

Immediately extract the product three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate to obtain the crude Boc-amino acid.

-

-

Purification/Salt Formation: If the crude product is an oil, it can be converted to a solid dicyclohexylamine (DCHA) salt by dissolving the oil in ether and adding 1 equivalent of DCHA. The salt will precipitate. Further purification can be achieved by recrystallization.

Quantitative Data for Boc-ON Method:

| Amino Acid | Base | Solvent System | Reaction Time (h) | Yield (%) | Reference |

| L-Tryptophan | Et₃N | Dioxane/Water | 2 | 98.6% | [14] |

| General | Et₃N | Dioxane/Water or Acetone/Water | 2 | Excellent | [13][14] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of a Boc-protected amino acid using the (Boc)₂O method.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Application of Boc-anhydride [en.highfine.com]

- 6. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]

- 7. Schotten-Baumann Reaction [organic-chemistry.org]

- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 9. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. nbinno.com [nbinno.com]

- 13. peptide.com [peptide.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on (R)-4-(Boc-amino)-6-methylheptanoic Acid: Synonyms, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-4-(Boc-amino)-6-methylheptanoic acid, a crucial building block in synthetic peptide chemistry and drug discovery. This document details its nomenclature, physicochemical properties, synthesis protocols, and its primary application in the construction of peptide-based molecules.

Nomenclature and Identification

This compound is a non-proteinogenic γ-amino acid derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine functionality makes it a stable and versatile intermediate for solid-phase peptide synthesis (SPPS). Below is a summary of its various synonyms, alternative names, and identifiers.

| Identifier Type | Identifier | Citation |

| IUPAC Name | (R)-4-(tert-butoxycarbonylamino)-6-methylheptanoic acid | [1] |

| CAS Number | 146453-32-9 | [2][3] |

| Molecular Formula | C13H25NO4 | [4] |

| Molecular Weight | 259.34 g/mol | [4] |

| Synonyms | 4-BOC-(R)-AMINO-6-METHYL HEPTANOIC ACID | [4] |

| 4-T-BUTOXYCARBONYL-(R)-AMINO-6-METHYL HEPTANOIC ACID | [4] | |

| BOC-GAMMA-L-DIHOMO-LEUCINE | [4] | |

| BOC-(R)-4-AMINO-6-METHYL-HEPTANOIC ACID | [4] | |

| N-T-BUTOXYCARBONYL-GAMMA-L-LEUCINE | [4] | |

| Boc-γ-L-leucine | [3] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Citation |

| Appearance | White solid | [3] |

| Purity | ≥ 98% (NMR) | [3] |

| Storage Conditions | 0-8°C | [3] |

Synthesis and Experimental Protocols

A potential route for the asymmetric synthesis involves the use of a chiral auxiliary or a biocatalytic approach to establish the stereocenter.[5] A biocatalytic method using a transaminase could be employed for the asymmetric amination of a corresponding keto acid.[5]

Materials:

-

6-methyl-4-oxoheptanoic acid

-

Transaminase enzyme with (R)-selectivity

-

Amine donor (e.g., isopropylamine)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

-

Organic solvent (e.g., DMSO)

-

Acid for workup (e.g., HCl)

-

Base for neutralization (e.g., NaOH)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a reaction vessel, dissolve 6-methyl-4-oxoheptanoic acid in an appropriate buffer solution, potentially with a co-solvent like DMSO to aid solubility.

-

Add the (R)-selective transaminase enzyme, the amine donor, and the PLP cofactor to the reaction mixture.

-

Maintain the reaction at a controlled temperature (e.g., 30-40°C) and pH, with gentle agitation for 24-48 hours, or until reaction completion is observed by a suitable analytical method (e.g., HPLC or GC).

-

Upon completion, terminate the reaction by acidifying the mixture with HCl.

-

Remove the enzyme by centrifugation or filtration.

-

Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

-

Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the product.

-

Alternatively, the product can be purified by ion-exchange chromatography.

-

Collect the purified (R)-4-amino-6-methylheptanoic acid and dry it under vacuum.

This protocol describes the protection of the amino group of the synthesized chiral amino acid using di-tert-butyl dicarbonate (Boc)2O.[6][7][8]

Materials:

-

(R)-4-amino-6-methylheptanoic acid

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Sodium bicarbonate (NaHCO3) or triethylamine (Et3N)

-

Solvent system (e.g., 1:1 mixture of dioxane and water, or acetone and water)[6][9]

-

Ethyl acetate for extraction

-

1 M Hydrochloric acid (HCl) for acidification

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) for drying

Procedure:

-

Dissolve (R)-4-amino-6-methylheptanoic acid (1.0 equivalent) in the chosen solvent system in a round-bottom flask.[6]

-

Add the base (e.g., sodium bicarbonate or triethylamine, 1.5-2.0 equivalents) to the solution and stir until dissolved.[9][10]

-

Cool the mixture to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.[6]

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture to a pH of 2-3 with 1 M HCl at 0°C.[6]

-

Extract the aqueous layer with ethyl acetate multiple times.[6]

-

Combine the organic layers and wash with brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in the synthesis of peptides, particularly in the creation of targeted therapies and other biologically active molecules.[3] The Boc protecting group allows for its use in the well-established Boc-SPPS chemistry.

The following is a general protocol for a single coupling cycle in Boc-SPPS.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIEA)

-

Solvent (e.g., N,N-Dimethylformamide - DMF, or Dichloromethane - DCM)

-

Deprotection solution (e.g., 50% Trifluoroacetic acid - TFA in DCM)

-

Neutralization solution (e.g., 10% DIEA in DCM)

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in an appropriate solvent (e.g., DCM or DMF) for 30-60 minutes.

-

Boc Deprotection:

-

Treat the resin with the deprotection solution (50% TFA in DCM) for 1-2 minutes (pre-wash).

-

Drain and add fresh deprotection solution, then agitate for 20-30 minutes.

-

Drain the solution and wash the resin thoroughly with DCM and then DMF.

-

-

Neutralization:

-

Treat the resin with the neutralization solution (10% DIEA in DCM) for 2-5 minutes.

-

Repeat the neutralization step.

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (2-4 equivalents), the coupling reagent (e.g., HBTU, 2-4 equivalents), and DIEA (4-6 equivalents) in DMF.

-

Allow the mixture to pre-activate for a few minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result indicates complete coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

-

Biological Significance and Signaling Pathways

Currently, there is no scientific literature suggesting that this compound itself has a direct role in biological signaling pathways. Its significance lies in its incorporation into larger peptide structures, such as analogues of pepstatin. Pepstatin is a potent inhibitor of aspartic proteases like pepsin and renin. Therefore, peptides synthesized using this compound are designed to target and inhibit the activity of these enzymes, which can be implicated in various physiological processes and disease states. The inhibitory action is a result of the peptide binding to the active site of the protease, not through the modulation of a signaling cascade by the individual amino acid analogue.

Visualizations

The following diagrams illustrate the key workflows described in this guide.

Caption: Workflow for Boc Protection of (R)-4-amino-6-methylheptanoic acid.

Caption: General Workflow for a Single Cycle in Boc Solid-Phase Peptide Synthesis.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 146453-32-9 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [chemicalbook.com]

- 5. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 10. peptide.com [peptide.com]

storage and stability of (R)-4-(Boc-amino)-6-methylheptanoic acid

An In-depth Technical Guide on the Storage and Stability of (R)-4-(Boc-amino)-6-methylheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage and handling of this compound, a key building block in peptide synthesis and drug development.[1][2] Due to the absence of specific long-term stability studies on this molecule in the public domain, this document synthesizes information on the general stability of tert-butyloxycarbonyl (Boc) protected amino acids and provides recommended protocols for stability assessment.

Chemical Properties and Structure

This compound, also known as Boc-γ-L-leucine, is an amino acid derivative featuring a Boc protecting group.[1] This group enhances its stability and solubility, making it suitable for peptide synthesis.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 146453-32-9 | [1][3] |

| Molecular Formula | C13H25NO4 | [1][3][4] |

| Molecular Weight | 259.34 g/mol | [3][4] |

| Appearance | White solid | [1] |

| Purity | ≥ 98% (NMR) | [1] |

| Melting Point | 110-111°C | [3] |

| Storage Temperature | 2-8°C | [3] |

Storage and Handling

Proper storage and handling are crucial to maintain the integrity and purity of this compound.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C in a refrigerator.[3][5] | Low temperatures slow down potential degradation processes. |

| Atmosphere | Keep container tightly closed and store under an inert gas.[5] | Minimizes exposure to moisture and atmospheric contaminants. |

| Moisture | Protect from moisture.[5] | The compound is moisture-sensitive.[5] |

| Light | While not explicitly stated for this compound, protection from light is a general good practice for complex organic molecules. | To prevent potential photolytic degradation. |

| Handling | Use in a well-ventilated area or under a hood. Avoid generating dust. Wash hands thoroughly after handling.[5] | To prevent inhalation and skin contact. |

Stability Profile

The stability of this compound is largely dictated by the Boc protecting group.

General Stability of the Boc Group:

-

Stable Conditions: The Boc group is generally stable under neutral and basic conditions, towards most nucleophiles, and during catalytic hydrogenolysis.[6][][8] This makes it compatible with a variety of reaction conditions in multi-step syntheses.[]

-

Labile Conditions: The Boc group is labile under acidic conditions.[6][8] Cleavage occurs in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8]

Potential Degradation Pathways:

The primary degradation pathway for this compound is the acid-catalyzed cleavage of the Boc group, which would result in the formation of the free amino acid, isobutene, and carbon dioxide.

Caption: Acid-catalyzed degradation pathway of the Boc-protected amino acid.

Experimental Protocols for Stability Assessment

To determine the specific stability profile of this compound, forced degradation studies are recommended.[9][10][11] These studies intentionally expose the compound to harsh conditions to identify potential degradation products and pathways.[9][10][11]

Experimental Workflow for Forced Degradation Studies:

Caption: General workflow for forced degradation studies.

Table 3: Proposed Protocols for Forced Degradation Studies

| Stress Condition | Proposed Protocol | Analytical Method |

| Acid Hydrolysis | Dissolve the compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours. | HPLC-UV to monitor the disappearance of the parent compound and the appearance of degradation products. LC-MS for identification of degradation products. |

| Base Hydrolysis | Dissolve the compound in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours. | HPLC-UV and LC-MS. |

| Oxidative Degradation | Dissolve the compound in a solution of 3% H2O2 and keep at room temperature for 24 hours. | HPLC-UV and LC-MS. |

| Thermal Degradation | Expose the solid compound to 80°C for 48 hours. | HPLC-UV to assess purity. |

| Photostability | Expose the solid compound to a light source according to ICH Q1B guidelines. | HPLC-UV to assess purity. |

Conclusion

This compound is a stable compound when stored under recommended conditions of refrigeration, in a dry and inert atmosphere. The primary stability concern is its lability to acidic conditions, which can lead to the cleavage of the Boc protecting group. For critical applications in drug development, it is highly recommended to perform specific stability studies under intended use and stressed conditions to ensure the quality and integrity of the molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 146453-32-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound [chemicalbook.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. biopharmaspec.com [biopharmaspec.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of (R)-4-(Boc-amino)-6-methylheptanoic Acid from L-leucine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of (R)-4-(Boc-amino)-6-methylheptanoic acid, a valuable chiral building block in pharmaceutical and medicinal chemistry, starting from the readily available amino acid L-leucine. Two viable synthetic routes are presented in detail, complete with step-by-step experimental protocols and tabulated quantitative data for each intermediate. The protocols are designed to be clear and reproducible for researchers in organic synthesis and drug development. Visual aids in the form of workflow diagrams generated using Graphviz are included to enhance the understanding of the synthetic pathways.

Introduction

Gamma-amino acids and their derivatives are important structural motifs found in a variety of biologically active molecules and pharmaceuticals. This compound, a protected derivative of a γ-amino acid, is a key intermediate in the synthesis of various therapeutic agents. Its chiral nature and specific side-chain structure make it a crucial component for achieving desired pharmacological profiles. This application note outlines two distinct and efficient synthetic strategies for the preparation of this compound from L-leucine, a naturally occurring and inexpensive starting material.

The first approach (Route A) involves a two-carbon homologation of a L-leucine derivative via a Weinreb amide intermediate. The second strategy (Route B) utilizes the reduction of the starting amino acid to an amino alcohol, followed by a cyanation and hydrolysis sequence to extend the carbon chain by two atoms. Both routes are designed to preserve the stereochemical integrity of the chiral center derived from L-leucine.

Synthetic Strategies

Route A: Weinreb Amide Approach

This pathway commences with the protection of the amino group of L-leucine with a tert-butyloxycarbonyl (Boc) group. The resulting Boc-L-leucine is then converted to its corresponding N,O-dimethylhydroxylamine (Weinreb) amide. Reaction of this Weinreb amide with a vinyl Grignard reagent affords an α,β-unsaturated ketone. Finally, oxidative cleavage of the carbon-carbon double bond yields the target γ-amino acid.

Route B: Tosylate-Cyanide Approach

This alternative route begins with the same Boc-protection of L-leucine. The carboxylic acid functionality of Boc-L-leucine is then reduced to a primary alcohol, Boc-L-leucinol. The alcohol is subsequently converted to a good leaving group, typically a tosylate. Nucleophilic substitution of the tosylate with a cyanide anion introduces the required two-carbon extension. The synthesis is completed by the hydrolysis of the resulting nitrile to the carboxylic acid.

Experimental Protocols and Data

Route A: Detailed Protocol